- Poly(ethylene glycol) having C1-3-alkyloxymethyl side chains, bioconjugates thereof, process for its preparation and its use, World Intellectual Property Organization, , ,
Cas no 930-37-0 (2-(Methoxymethyl)oxirane)
2-(Methoxymethyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- Glycidyl Methyl Ether
- 2-(methoxymethyl)oxirane
- Oxirane,2-(methoxymethyl)-
- 1,2-Epoxy-3-methoxypropane
- 3-Methoxypropylene oxide
- Denacol EX 131
- Epiol M
- Glycidol methyl ether
- Methyl glycidyl ether
- NSC 86950
- 2-(Methoxymethyl)oxirane (ACI)
- Oxirane, (methoxymethyl)- (9CI)
- Propane, 1,2-epoxy-3-methoxy- (6CI, 7CI, 8CI)
- (Methoxymethyl)oxirane
- (Rac) glycidyl methyl ether
- (±)-Glycidyl methyl ether
- 2,3-Epoxypropyl methyl ether
- 3-Methoxy-1,2-epoxypropane
- Methyl glycidyl ether 1,2-Epoxy-3-methoxypropane
- UNII-87MK2KA66T
- 87MK2KA66T
- Q27269834
- HSDB 5444
- SY053022
- BRN 0102505
- Propane,2-epoxy-3-methoxy-
- (R)-(-)-2-(Methoxymethyl)oxirane
- STL287735
- EINECS 213-216-7
- 2,3-Epoxypropyl-methyl ether
- GEO-04527
- (S)-(+)-2-(Methoxymethyl)oxirane;(S)-(+)-Methyl glycidyl ether
- MFCD00005140
- 2-methoxymethyl-oxirane
- 930-37-0
- 28325-89-5
- Oxirane, (methoxymethyl)-
- F11173
- AKOS000138368
- DB-054672
- glycidylmethylether
- CCRIS 2630
- EN300-73694
- Propane, 1,2-epoxy-3-methoxy-
- NS00039519
- (+/-)-GLYCIDYL METHYL ETHER
- DTXSID9025613
- NSC86950
- NSC-86950
- DB-054673
- InChI=1/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
- 2-(Methoxymethyl)oxirane #
- Methylglycidyl ether
- AKOS016037121
- LKMJVFRMDSNFRT-UHFFFAOYSA-
- G0203
- Denacol EX-131
- Oxirane, 2-(methoxymethyl)-
- 1,2-EPOXY-3-METHOXYPROPANE [HSDB]
- AI3-52869
- 2-(Methoxymethyl)oxirane
-
- MDL: MFCD00005140
- Inchi: 1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
- InChI Key: LKMJVFRMDSNFRT-UHFFFAOYSA-N
- SMILES: O(CC1CO1)C
Computed Properties
- Exact Mass: 88.05240
- Monoisotopic Mass: 88.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 44.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.2
- Topological Polar Surface Area: 21.8Ų
Experimental Properties
- Color/Form: Not determined
- Density: 0.9807 g/cm3 (20 ºC)
- Boiling Point: 110°C
- Flash Point: 8.1±3.4 ºC,
- Refractive Index: 1.4048 (589.3 nm 20 ºC)
- Solubility: Dissolution (78 g/l) (25 º C),
- PSA: 21.76000
- LogP: 0.03160
- Solubility: Not determined
2-(Methoxymethyl)oxirane Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H226-H302-H311-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P302+P352+P312+P361+P364-P305+P351+P338+P337+P313-P403+P235-P405-P501
- Hazardous Material transportation number:UN 3271
- Hazard Category Code: 10
- Safety Instruction: 16
- RTECS:TZ3530000
- HazardClass:3.1
- PackingGroup:III
- Safety Term:3.1
- Packing Group:II
- Risk Phrases:R10
2-(Methoxymethyl)oxirane Customs Data
- HS CODE:2910900090
- Customs Data:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(Methoxymethyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 143600-1g |
Glycidyl methyl ether |
930-37-0 | 85% | 1g |
£10.00 | 2021-07-01 | |
| Fluorochem | 143600-25ml |
Glycidyl methyl ether |
930-37-0 | 85% | 25ml |
£61.00 | 2021-07-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G156840-25ML |
2-(Methoxymethyl)oxirane |
930-37-0 | >85.0%(GC) | 25ml |
¥1006.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G156840-5ml |
2-(Methoxymethyl)oxirane |
930-37-0 | >85.0%(GC) | 5ml |
¥292.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G861141-5ml |
Glycidyl Methyl Ether |
930-37-0 | >85.0%(GC) | 5ml |
346.00 | 2021-05-17 | |
| TRC | M329904-1g |
2-(Methoxymethyl)oxirane |
930-37-0 | 1g |
$ 63.00 | 2023-09-07 | ||
| TRC | M329904-5g |
2-(Methoxymethyl)oxirane |
930-37-0 | 5g |
$ 92.00 | 2023-09-07 | ||
| TRC | M329904-10g |
2-(Methoxymethyl)oxirane |
930-37-0 | 10g |
$ 138.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61325-1ml |
Glycidyl Methyl Ether |
930-37-0 | >85.0%(GC) | 1ml |
¥78.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61325-5ml |
Glycidyl Methyl Ether |
930-37-0 | >85.0%(GC) | 5ml |
¥238.0 | 2023-09-05 |
2-(Methoxymethyl)oxirane Production Method
Production Method 1
Production Method 2
- Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials, Biomacromolecules, 2022, 23(6), 2219-2235
Production Method 3
Production Method 4
Production Method 5
- Preparation of heterocyclic derivatives as antithrombotic agents, World Intellectual Property Organization, , ,
Production Method 6
- Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groups, Journal of the Chemical Society, 1980, (22), 1053-4
Production Method 7
- Synthesis and β-adrenergic blocking activity of new aliphatic oxime ethers, Journal of Medicinal Chemistry, 1980, 23(6), 620-4
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Hydrochloric acid Solvents: Water
- Glycerol-Derived Solvents: Synthesis and Properties of Symmetric Glyceryl Diethers, ACS Sustainable Chemistry & Engineering, 2019, 7(15), 13004-13014
Production Method 11
Production Method 12
- Preparation of nifuratel related substance A, China, , ,
Production Method 13
- Preparation of nifuratel related substance A hydrochloride, China, , ,
Production Method 14
Production Method 15
Production Method 16
- Peroxotantalate-Based Ionic Liquid Catalyzed Epoxidation of Allylic Alcohols with Hydrogen Peroxide, Chemistry - A European Journal, 2017, 23(30), 7287-7296
Production Method 17
Production Method 18
- An improved process for the preparation of epoxides of olefinic organic compounds using titanium silicate catalyst, India, , ,
Production Method 19
Production Method 20
- Preparation of tricyclic spiro compounds and cholesterol biosynthesis inhibitors containing them as the active ingredient, World Intellectual Property Organization, , ,
2-(Methoxymethyl)oxirane Raw materials
2-(Methoxymethyl)oxirane Preparation Products
2-(Methoxymethyl)oxirane Suppliers
2-(Methoxymethyl)oxirane Related Literature
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-(Methoxymethyl)oxirane
2-(Methoxymethyl)oxirane: A Comprehensive Overview
2-(Methoxymethyl)oxirane, also known by its CAS number 930-37-0, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, which belongs to the class of epoxides, is characterized by its unique structure and diverse applications. In recent years, advancements in synthetic methodologies and its utilization in various fields have further highlighted its importance in modern chemistry.
The molecular structure of 2-(methoxymethyl)oxirane consists of an epoxide ring (a three-membered cyclic ether) with a methoxy group attached to a methyl substituent. This configuration imparts the compound with reactivity that is highly desirable in numerous chemical reactions. The epoxide group, in particular, is known for its ability to undergo ring-opening reactions under various conditions, making it a valuable intermediate in organic synthesis.
Recent studies have explored the potential of 2-(methoxymethyl)oxirane in the development of advanced materials. For instance, researchers have investigated its role as a building block for synthesizing biodegradable polymers. These polymers, which are derived from renewable resources, have shown promise in applications such as packaging materials and biomedical devices. The ability of 2-(methoxymethyl)oxirane to participate in polymerization reactions without generating harmful byproducts aligns with the growing demand for sustainable and eco-friendly materials.
In addition to its role in polymer chemistry, 2-(methoxymethyl)oxirane has also been utilized in the synthesis of pharmaceutical intermediates. Its reactivity and selectivity make it an ideal candidate for constructing complex molecular frameworks. Recent breakthroughs in asymmetric catalysis have further enhanced its utility, enabling the production of enantiomerically pure compounds that are critical for drug development.
The synthesis of 2-(methoxymethyl)oxirane has been optimized through innovative approaches. Traditional methods often involve the reaction of epichlorohydrin with methanol under alkaline conditions. However, recent advancements have introduced more efficient catalysts and reaction conditions, significantly improving yields and reducing production costs. These improvements have made 2-(methoxymethyl)oxirane more accessible for large-scale industrial applications.
From an environmental perspective, the production and use of 2-(methoxymethyl)oxirane are considered relatively safe when proper handling procedures are followed. Its low toxicity profile and biodegradability make it a preferable choice over some traditional chemical intermediates. Nonetheless, as with any chemical compound, adherence to safety guidelines is essential to minimize risks associated with exposure or improper disposal.
Looking ahead, ongoing research continues to uncover new applications for 2-(methoxymethyl)oxirane. Its potential in green chemistry initiatives, particularly in the development of bio-based plastics and adhesives, is a focal point for many scientists. Furthermore, collaborations between academia and industry are expected to drive innovation and expand the commercial viability of this compound.
In conclusion, 2-(methoxymethyl)oxirane (CAS No: 930-37-0) stands as a testament to the ingenuity of modern chemistry. Its unique properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in shaping future chemical innovations. As research progresses, the full extent of its potential will undoubtedly continue to unfold.
930-37-0 (2-(Methoxymethyl)oxirane) Related Products
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